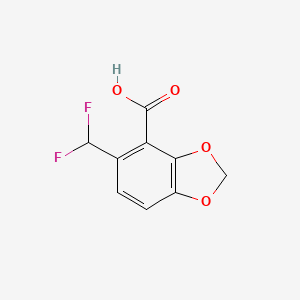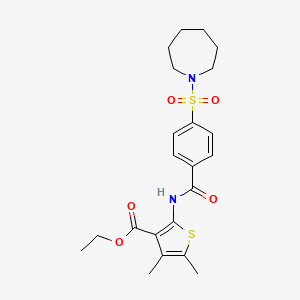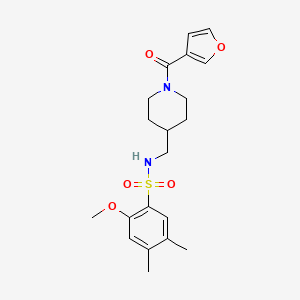
2-ethyl-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an ethyl group at the 2-position and a keto group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of 2-ethyl-aniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mechanism involves the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired quinolinone.
Another method involves the condensation of 2-ethyl-aniline with diethyl malonate, followed by cyclization and decarboxylation. This method also requires a catalyst, such as p-toluenesulfonic acid, and is typically carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of microwave irradiation or ultrasonic waves has also been explored to accelerate the reaction and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the keto group can yield 2-ethyl-4-hydroxyquinoline. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are common examples.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: 2-Ethyl-4-hydroxyquinoline.
Substitution: Halogenated, nitrated, or sulfonated quinolinone derivatives.
Condensation: Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4(1H)-quinolinone has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties. Studies have shown that quinolinone derivatives can inhibit the growth of certain bacteria and cancer cells.
Medicine: Explored as a potential therapeutic agent for the treatment of infectious diseases and cancer. Its derivatives have been studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for use in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-ethyl-4(1H)-quinolinone and its derivatives involves interaction with specific molecular targets. For example, certain quinolinone derivatives have been shown to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compounds can interfere with the replication process, leading to cell death. Additionally, quinolinone derivatives can interact with receptors on the surface of cells, modulating signaling pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4(1H)-quinolinone can be compared with other quinolinone derivatives, such as:
4-Hydroxyquinolinone: Lacks the ethyl group at the 2-position but has a hydroxyl group at the 4-position. It exhibits different chemical reactivity and biological activity.
2-Methyl-4(1H)-quinolinone: Similar structure but with a methyl group instead of an ethyl group at the 2-position. This slight difference can lead to variations in physical and chemical properties.
4-Chloroquinolinone: Contains a chlorine atom at the 4-position, which can significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-ethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUKKHOCTXYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2499795.png)





![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2499806.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2499807.png)
![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2499808.png)



![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2499817.png)

